molecular formula C18H15BiF2 B1307887 Triphenylbismuth Difluoride CAS No. 2023-48-5

Triphenylbismuth Difluoride

Cat. No. B1307887
CAS RN: 2023-48-5
M. Wt: 478.3 g/mol
InChI Key: OSGJIYNQSIPLAQ-UHFFFAOYSA-L
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Description

Triphenylbismuth Difluoride is an organometallic compound . It is sold under the trade name AE Organometallics™ and is used as a reagent, catalyst, and precursor material in various applications such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .


Synthesis Analysis

The synthesis of Triphenylbismuth Difluoride involves the reaction of triphenylbismuth dichloride with sodium fluoride in acetone. This reaction leads to the formation of triphenylbismuth difluoride in a yield of 73% .


Molecular Structure Analysis

The X-ray diffraction data show that the bismuth atom in the two symmetrically independent molecules of bismuth difluoride has a trigonal-bipyramidal coordination with equatorial fluorine atoms . The Bi-F and Bi-C distances are 2.53 (1)-2.59 (1) and 2.10 (3)-2.22 (2) Å, respectively, and the FBiF angle is 175.1 (5)° .


Chemical Reactions Analysis

Triphenylbismuth Difluoride can react with alkenyltrimethylsilanes or trimethylsilyl cyanide–alkenyltrialkylstannanes in the presence of boron trifluoride–diethyl ether to give the corresponding alkenyltriphenylbismuthonium tetrafluoroborates .


Physical And Chemical Properties Analysis

Triphenylbismuth Difluoride appears as a white to pale yellow powder or crystals . It has a molecular weight of 478.295 and a melting point of 159 °C . The solubility in water is not specified .

Scientific Research Applications

Organic Synthesis

Triphenylbismuth Difluoride is utilized in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a reagent in the phenylation of terminal acetylenes , which is a critical step in synthesizing complex organic molecules. This compound’s ability to facilitate such reactions makes it valuable in the development of pharmaceuticals and other organic compounds.

Medicinal Chemistry

In pharmaceutical research, Triphenylbismuth Difluoride’s derivatives show promise due to their antiproliferative activity against various cell lines . This suggests potential applications in the development of anticancer drugs, where the compound could be used to halt the growth of cancer cells.

Catalysis

Triphenylbismuth Difluoride plays a role in catalysis, particularly in cross-coupling reactions. These reactions are fundamental in creating complex molecules, and the compound’s use with palladium compounds has been reported . Such catalytic processes are essential in various industries, including pharmaceuticals and materials science.

Analytical Chemistry

. Its well-defined structure and properties make it an excellent standard for calibrating instruments and validating analytical methods.

Materials Science

The organometallic nature of Triphenylbismuth Difluoride makes it a useful precursor in thin film deposition and the manufacturing of LEDs . Its properties are leveraged in creating materials with specific electronic or optical characteristics, which are crucial in the development of advanced technologies.

Safety and Hazards

Triphenylbismuth Difluoride is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It can cause skin and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if irritation occurs .

Mechanism of Action

Its pharmacokinetic properties impact its availability and distribution within the body . Keep in mind that this compound is relatively understudied, so more research is necessary to uncover its complete mechanism of action. 🧪🔬🌱

properties

IUPAC Name

difluoro(triphenyl)bismuth
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.Bi.2FH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGJIYNQSIPLAQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BiF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404412
Record name Triphenylbismuth Difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylbismuth Difluoride

CAS RN

2023-48-5
Record name Triphenylbismuth Difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylbismuth Difluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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